6,8-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
6,8-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound features a chromene core, which is known for its diverse biological activities, and is functionalized with multiple substituents that enhance its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction involving salicylaldehyde and an appropriate diketone under acidic conditions.
Functionalization: The chromene core is then functionalized by introducing the dimethyl groups at positions 6 and 8 through Friedel-Crafts alkylation.
Attachment of the Side Chains: The furan and piperazine moieties are introduced via nucleophilic substitution reactions. The furan ring can be attached using a suitable furan derivative, while the piperazine ring is introduced through a reaction with a piperazine derivative.
Final Coupling: The final step involves coupling the functionalized chromene core with the side chains to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6,8-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be used to replace specific substituents with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Pharmacology: It can be used to study the pharmacokinetics and pharmacodynamics of chromene derivatives.
Material Science: The compound’s chemical properties may be exploited in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6,8-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The chromene core can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The furan and piperazine moieties may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Chromene Derivatives: Compounds with similar chromene cores but different substituents.
Furan Derivatives: Compounds with furan rings and varying functional groups.
Piperazine Derivatives: Compounds with piperazine rings and different side chains.
Uniqueness
The uniqueness of 6,8-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide lies in its combination of multiple functional groups, which may confer enhanced biological activity and specificity compared to other similar compounds.
Properties
Molecular Formula |
C24H29N3O4 |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
6,8-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C24H29N3O4/c1-15-11-16(2)23-18(12-15)20(28)13-22(31-23)24(29)25-14-19(21-6-5-17(3)30-21)27-9-7-26(4)8-10-27/h5-6,11-13,19H,7-10,14H2,1-4H3,(H,25,29) |
InChI Key |
WFENAPWDOVMPKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(CNC(=O)C2=CC(=O)C3=CC(=CC(=C3O2)C)C)N4CCN(CC4)C |
Origin of Product |
United States |
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